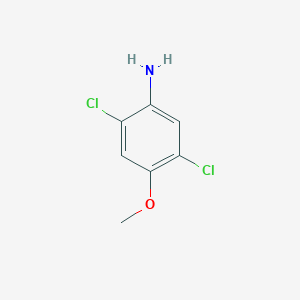
2,5-Dichloro-4-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-4-methoxyaniline is an organic compound with the molecular formula C7H7Cl2NO . It is commonly used in scientific research.
Molecular Structure Analysis
The molecular weight of 2,5-Dichloro-4-methoxyaniline is 192.04 Da . The average mass is 192.043 Da, and the monoisotopic mass is 190.990463 Da .Physical And Chemical Properties Analysis
2,5-Dichloro-4-methoxyaniline appears as a white or off-white powder . It has a density of 1.375 g/cm3 . The melting point is 51 °C, and the boiling point is 290.1 °C at 760 mmHg .科学的研究の応用
Synthesis of Bosutinib Intermediate
“2,5-Dichloro-4-methoxyaniline” is primarily used in the synthesis of an intermediate for Bosutinib . Bosutinib is a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia. The intermediate is "4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-(3-chloropropoxy)-3-quinolinecarbonitrile" .
Material Science Research
In material science, “2,5-Dichloro-4-methoxyaniline” could be used in the synthesis of new materials. While specific applications are not mentioned, the compound’s unique structure could make it useful in creating polymers or other complex materials .
Chemical Synthesis
“2,5-Dichloro-4-methoxyaniline” can be used as a building block in chemical synthesis . Its unique structure, which includes both electron-rich (methoxy) and electron-poor (dichloro) groups, makes it a versatile reagent in organic synthesis .
Chromatography
In chromatography, “2,5-Dichloro-4-methoxyaniline” could potentially be used as a standard or a tracer . Its unique structure and properties could make it useful in developing or refining chromatographic techniques .
Analytical Research
“2,5-Dichloro-4-methoxyaniline” could be used in analytical research . For example, it could be used to test the efficiency of new synthetic methods or to study reaction mechanisms .
Pharmaceutical Research
In pharmaceutical research, “2,5-Dichloro-4-methoxyaniline” could be used in the development of new drugs . Its structure could potentially be modified to create new compounds with therapeutic potential .
Safety and Hazards
特性
IUPAC Name |
2,5-dichloro-4-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMXIPGKIUDONN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-4-methoxyaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


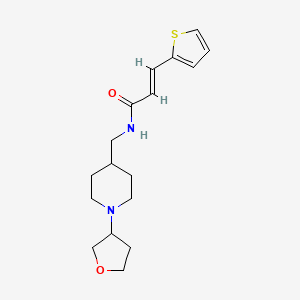

![2-(6-(4-fluorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2581583.png)
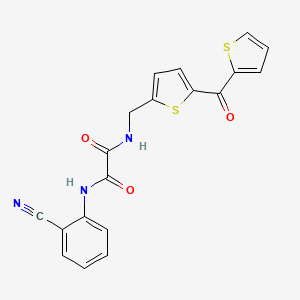
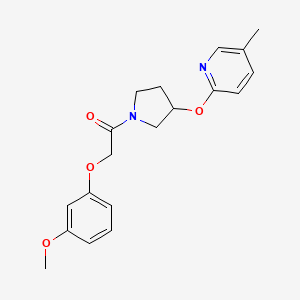
![(Z)-2-cyano-N-(2,4-dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2581591.png)
![N-(3-ethylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2581592.png)
![2-[4-Allyl-5-(benzothiazol-2-ylsulfanylmethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-pyridin-3-ylmethyl-acetamide](/img/structure/B2581597.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate](/img/structure/B2581598.png)
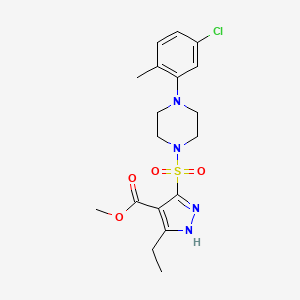
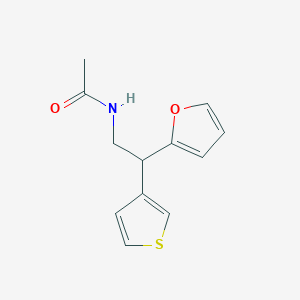
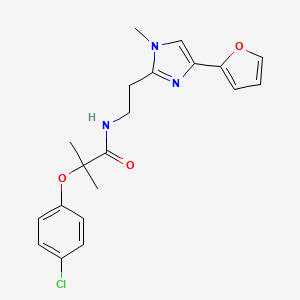
![[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxyoxan-2-yl]methyl acetate](/img/structure/B2581603.png)